Bis(4-methylphenyl) (4-methylphenyl)phosphonate
Description
Bis(4-methylphenyl) (4-methylphenyl)phosphonate is a phosphonate ester featuring three 4-methylphenyl substituents bonded to a central phosphorus atom. Phosphonates are widely studied for their stability, hydrolytic resistance, and applications in medicinal chemistry, materials science, and catalysis. The 4-methylphenyl groups likely enhance steric bulk and electron-donating effects, influencing reactivity and biological activity.
Properties
CAS No. |
142055-58-1 |
|---|---|
Molecular Formula |
C21H21O3P |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenoxy)-(4-methylphenyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C21H21O3P/c1-16-4-10-19(11-5-16)23-25(22,21-14-8-18(3)9-15-21)24-20-12-6-17(2)7-13-20/h4-15H,1-3H3 |
InChI Key |
XDCOXHNHAVWFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(C2=CC=C(C=C2)C)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Phosphonic Acid Dichloride Intermediate Route
Synthesis of 4-Methylphenylphosphonic Acid
The foundational step involves synthesizing 4-methylphenylphosphonic acid. While direct methods are scarce, analogous protocols suggest two approaches:
- Grignard Reaction :
- 4-Bromotoluene reacts with magnesium in anhydrous tetrahydrofuran (THF) to form 4-methylphenylmagnesium bromide.
- Subsequent reaction with phosphorus oxychloride (POCl₃) at −78°C yields 4-methylphenylphosphonic dichloride:
$$
\text{4-MeC}6\text{H}4\text{MgBr} + \text{POCl}3 \rightarrow \text{4-MeC}6\text{H}4\text{P(O)Cl}2 + \text{MgBrCl}
$$ - Hydrolysis of the dichloride with water produces 4-methylphenylphosphonic acid:
$$
\text{4-MeC}6\text{H}4\text{P(O)Cl}2 + 2\text{H}2\text{O} \rightarrow \text{4-MeC}6\text{H}4\text{P(O)(OH)}_2 + 2\text{HCl}
$$
Esterification with 4-Methylphenol
The dichloride intermediate is esterified with 4-methylphenol under basic conditions:
- Reagents : 4-Methylphenylphosphonic dichloride, 4-methylphenol, triethylamine (base).
- Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.
- Reaction :
$$
\text{4-MeC}6\text{H}4\text{P(O)Cl}2 + 2\text{4-MeC}6\text{H}4\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + 2\text{Et}_3\text{N}\cdot\text{HCl}
$$ - Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate).
Table 1: Optimization of Esterification Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of aromatic reactants |
| Base | Triethylamine | Neutralizes HCl without side reactions |
| Temperature | 0°C → RT | Prevents thermal degradation |
| Reaction Time | 12–24 h | Ensures complete esterification |
H-Phosphonate Mediated Synthesis
Preparation of Bis(4-methylphenyl) H-Phosphonate
Ammonium 4-methylphenyl H-phosphonate (synthesized via Hammond’s method) reacts with 4-methylphenol under activation by pivaloyl chloride:
- Reagents : Ammonium 4-methylphenyl H-phosphonate, 4-methylphenol, pivaloyl chloride, pyridine.
- Mechanism :
$$
\text{(4-MeC}6\text{H}4\text{O)}2\text{P(O)H} + \text{4-MeC}6\text{H}4\text{OH} \xrightarrow{\text{PivCl}} \text{Target Compound} + \text{H}2\text{O}
$$ - Conditions : −35°C, 30 minutes, followed by aqueous workup.
- Yield : 65–70% after precipitation and filtration.
Pudovik Reaction with α-Oxo Intermediates
Formation of α-Hydroxyphosphonate
Diethyl 4-methylphenylphosphonite reacts with 4-methylbenzaldehyde in a Pudovik reaction:
$$
\text{(EtO)}2\text{P(O)H} + \text{4-MeC}6\text{H}4\text{CHO} \rightarrow \text{(EtO)}2\text{P(O)CH(OH)(4-MeC}6\text{H}4\text{)}
$$
Dehydration and Aryl Group Introduction
The α-hydroxy intermediate undergoes dehydration with mesyl chloride, followed by nucleophilic substitution with 4-methylphenol:
$$
\text{(EtO)}2\text{P(O)CH(OMs)(4-MeC}6\text{H}4\text{)} + \text{4-MeC}6\text{H}_4\text{OH} \rightarrow \text{Target Compound} + \text{MsOH}
$$
Table 2: Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Dichloride Esterification | High purity, scalable | Requires toxic POCl₃ | 68–72 |
| H-Phosphonate Oxidation | Mild conditions, avoids chlorides | Multi-step, lower yield | 65–70 |
| Pudovik Reaction | Utilizes stable intermediates | Requires specialized equipment | 75–85 |
Chemical Reactions Analysis
Hydrolysis Reactions
Phosphonate esters undergo hydrolysis under acidic or alkaline conditions to yield phosphonic acids. For Bis(4-methylphenyl) (4-methylphenyl)phosphonate:
Acidic Hydrolysis
Reaction with concentrated HCl (6–7 M) at elevated temperatures (95–107°C) cleaves the P–O bond via an A<sub>AC</sub>2 mechanism , producing bis(4-methylphenyl)phosphinic acid .
Alkaline Hydrolysis
In NaOH (1–3 M), the reaction follows an A<sub>AL</sub>1 mechanism , with hydrolysis rates influenced by steric hindrance from the 4-methylphenyl groups .
| Condition | Reagent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| Acidic (6 M HCl) | HCl | 95°C | 12 h | Bis(4-methylphenyl)phosphinic acid | 70–81% |
| Alkaline (2 M NaOH) | NaOH | 40°C | 8 h | Phosphonic acid derivatives | 62–69% |
Oxidation Reactions
The compound reacts with strong oxidizing agents to form phosphate derivatives:
-
Potassium permanganate (KMnO<sub>4</sub>) : In aqueous acidic media, oxidation yields bis(4-methylphenyl)phosphate.
-
Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) : Generates phosphorylated intermediates under mild conditions.
Substitution Reactions
The phosphoryl oxygen acts as a nucleophilic site for reactions with amines and alcohols:
With Amines
Reaction with primary amines (e.g., aniline) in ethanol under HCl catalysis produces phosphoramidates :
With Alcohols
Transesterification occurs with aliphatic alcohols (e.g., trifluoroethanol) in anhydrous ether, yielding mixed phosphonate esters .
| Reagent | Conditions | Major Product |
|---|---|---|
| Aniline | EtOH, HCl, 40°C | Phosphoramidate derivatives |
| Trifluoroethanol | Et<sub>2</sub>O, RT | Trifluoroethyl phosphonate |
Reduction Reactions
Reduction with lithium aluminum hydride (LiAlH<sub>4</sub>) converts the phosphonate group to a phosphine derivative:
Research Findings and Mechanistic Insights
-
Steric Effects : The 4-methylphenyl groups hinder nucleophilic attack, slowing alkaline hydrolysis compared to less substituted analogs .
-
Electronic Effects : Electron-donating methyl groups stabilize the transition state in acidic hydrolysis, enhancing reaction rates .
-
Biological Relevance : Derivatives exhibit moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus via enzyme inhibition (e.g., aspartate semialdehyde dehydrogenase) .
-
Industrial Applications : Used as a flame retardant precursor, with hydrolysis products showing low aquatic toxicity .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Rate Determinants |
|---|---|---|
| Acidic Hydrolysis | 6 M HCl, 95°C | Acid concentration, steric bulk |
| Alkaline Hydrolysis | 2 M NaOH, 40°C | Solvent polarity, substituents |
| Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Oxidizing agent strength |
| Substitution | Aniline/HCl | Nucleophilicity of amine |
Scientific Research Applications
Medicinal Chemistry
Bis(4-methylphenyl)(4-methylphenyl)phosphonate has been studied for its potential therapeutic effects, particularly in oncology. Research indicates that derivatives of phosphonates exhibit cytotoxic activity against cancer cell lines. For instance, studies have shown that certain phosphonate derivatives demonstrate significant cytotoxic effects on pancreatic adenocarcinoma and multiple myeloma cells, suggesting their potential as anti-cancer agents .
Table 1: Cytotoxic Activity of Phosphonate Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Bis(4-methylphenyl)phosphonate | PANC-1 (Pancreatic) | 0.31 ± 0.11 |
| Rearranged derivative | U266 (Myeloma) | 0.56 ± 0.11 |
| Hydroxy-containing derivative | Various Cancer Lines | Varies |
Synthesis of Nucleoside Analogues
The compound has been utilized in the synthesis of nucleoside analogues through reactions involving H-phosphonates. These nucleoside derivatives have shown promise in antiviral applications, particularly against HIV, by acting as prodrugs that can be converted into active triphosphates within cells .
Case Study: Antiviral Activity
A study demonstrated that nucleoside H-phosphonamidates derived from bis(4-methylphenyl)phosphonate exhibited significant antiviral potency, highlighting their potential as therapeutic agents against viral infections .
Materials Science
In materials science, bis(4-methylphenyl)(4-methylphenyl)phosphonate serves as a precursor for the synthesis of advanced materials, including flame retardants and plasticizers. Its phosphonate group contributes to the thermal stability and fire resistance of polymeric materials.
Table 2: Properties of Phosphonate-Based Materials
| Property | Value |
|---|---|
| Thermal Stability | High |
| Flame Retardancy | Excellent |
| Compatibility with Polymers | Good |
Mechanism of Action
The mechanism of action of Bis(4-methylphenyl) (4-methylphenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can bind to metal ions, forming stable complexes that can inhibit enzyme activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Physical and Chemical Properties
- Bis(1,3-dimethylbutyl) methylphosphonate: This alkyl-substituted phosphonate exhibits reduced aromaticity compared to Bis(4-methylphenyl) (4-methylphenyl)phosphonate, leading to lower melting points and higher solubility in nonpolar solvents. The bulky 1,3-dimethylbutyl groups may also hinder crystallization .
- In contrast, the 4-methylphenyl groups in the target compound prioritize steric shielding over electronic delocalization .
Data Tables
Table 1: Key Properties of Selected Phosphonates
Table 2: Substituent Impact on Activity
Research Findings and Contradictions
- Substituent Optimization : and consistently show that 4-methylphenyl groups improve activity compared to halide or unsubstituted analogs. However, compound 7a (with a heterocyclic substituent) challenges this trend by exhibiting good activity, suggesting that diverse substituent classes can also be effective .
- Synthetic Challenges : While allyl and benzyl groups in phosphonates facilitate cyclization (), the target compound’s fully aromatic substituents may necessitate alternative strategies to avoid side reactions like oligomerization .
Biological Activity
Antimicrobial Activity
Recent research has explored the antimicrobial potential of organophosphorus compounds structurally related to bis(4-methylphenyl) (4-methylphenyl)phosphonate. A study conducted on diethyl benzylphosphonates and their derivatives revealed promising antimicrobial activity against Escherichia coli strains .
Case Study: E. coli Inhibition
Diethyl benzylphosphonate (compound 1) and its derivatives were tested against E. coli strains K12 and R2-R3. The introduction of specific functional groups to the phenyl ring affected the compound's inhibitory activity .
| Compound | Description | MIC (Minimal Inhibitory Concentration) |
|---|---|---|
| 1 | Diethyl benzylphosphonate | Low |
| 2 | Para-pinacol boronic ester derivative | Similar to compound 1 |
| 3 | Boronic acid derivative | Improved activity and selectivity |
The study concluded that the introduction of a boronic acid moiety significantly enhanced antimicrobial activity and selectivity compared to the parent compound .
Potential Cytotoxic Effects
While specific data on this compound is not available, research on related compounds suggests potential cytotoxic activity.
Hydroxy-methylenebisphosphonic Derivatives
A study on hydroxy-methylenebisphosphonic derivatives and related rearranged species revealed cytostatic effects on various tumor cell lines .
| Compound | Cell Line | Cytostasis (%) at 50 µM |
|---|---|---|
| 2b | A431 (human epidermoid carcinoma) | 49.9 |
| 5d | MDA-MB 231 (human breast adenocarcinoma) | 48.9 |
| 5d | Ebc-1 (human lung carcinoma) | 45.3 |
| 5e-1 | MDA-MB 231 | 69.9 |
| 5e-1 | Ebc-1 | 72.4 |
The study highlighted that the MDA-MB 231 human breast adenocarcinoma cell line was particularly sensitive to these compounds .
Structure-Activity Relationship
The biological activity of organophosphorus compounds, including this compound, is closely tied to their structural features.
- Aromatic Substituents: The presence of methylphenyl groups in this compound may contribute to its biological activity, as seen in related compounds where aromatic units enhanced cytostatic effects .
- Phosphonate Moiety: The phosphonate group is crucial for the compound's activity, potentially influencing its interaction with biological targets.
- Steric and Electronic Properties: These properties, which are unique to this compound, can affect its reactivity and potential as a ligand in biological systems.
Potential Applications
Based on the properties of structurally similar compounds, this compound may have potential applications in:
- Antimicrobial Research: Further investigation could reveal its efficacy against various bacterial strains .
- Cancer Research: Its structural similarity to compounds with cytostatic effects warrants exploration in cancer cell inhibition studies .
- Catalysis in Biological Systems: Its unique steric and electronic properties might make it suitable as a ligand in catalytic systems for biological transformations.
Q & A
Q. How can researchers optimize the synthesis of Bis(4-methylphenyl) (4-methylphenyl)phosphonate using statistical experimental design methods?
Q. What purification techniques are most effective for isolating this compound from byproducts?
- Methodological Answer: Membrane separation technologies (e.g., nanofiltration) or column chromatography (silica gel, ethyl acetate/hexane eluent) are effective. For polar byproducts, solvent extraction with dichloromethane/water biphasic systems can be optimized using Hansen solubility parameters. Monitor purity via TLC (Rf analysis) and confirm with NMR (e.g., <sup>31</sup>P NMR for phosphonate integrity). See membrane separation advancements in and analytical validation in .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer: Combine <sup>1</sup>H/<sup>13</sup>C NMR for aromatic proton environments and <sup>31</sup>P NMR for phosphonate linkage confirmation. IR spectroscopy (P=O stretch ~1250 cm⁻¹) and high-resolution mass spectrometry (HRMS) validate molecular mass. For complex spectra, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals. Cross-reference with literature data (e.g., Deprez et al. in ).
Advanced Research Questions
Q. What computational strategies can model the reaction mechanisms of this compound formation?
- Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) simulate transition states and intermediates. Software like Gaussian or ORCA can model phosphonate esterification pathways, while molecular dynamics (MD) simulations predict solvent effects. Integrate computational results with experimental kinetics (e.g., Arrhenius plots) to refine mechanisms. See ICReDD’s reaction path search methods in and chemical software applications in .
Q. How can researchers resolve contradictions in spectral data (e.g., <sup>31</sup>P NMR shifts) for this compound derivatives?
- Methodological Answer: Contradictions may arise from solvent polarity or steric effects. Perform variable-temperature NMR to assess conformational dynamics. Compare experimental shifts with computed chemical shifts (GIAO method in DFT). Validate via X-ray crystallography if crystalline derivatives are obtainable. Reference analytical conflict resolution in and computational validation in .
Q. What methodologies are suitable for studying the thermal degradation pathways of this compound?
- Methodological Answer: Thermogravimetric analysis (TGA) coupled with FTIR or GC-MS identifies decomposition products (e.g., 4-methylphenol or phosphate oxides). Isothermal studies at varying temperatures quantify activation energy via the Flynn-Wall-Ozawa method. For mechanistic insights, use pyrolysis-GC/MS under inert atmospheres. Cross-reference with combustion engineering frameworks in .
Q. How can structure-property relationships guide the design of this compound derivatives for specific applications?
- Methodological Answer: QSPR (Quantitative Structure-Property Relationship) models correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with properties like thermal stability or solubility. Molecular docking studies predict interactions in catalytic or material science applications. Leverage molecular dynamics (MD) for bulk property simulations (e.g., diffusion coefficients). See computational frameworks in .
Methodological Tables
Table 1: Example HPLC Conditions for Purity Analysis (Adapted from )
| Parameter | Specification |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Mobile Phase | Methanol:Buffer (65:35, pH 4.6) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Injection Volume | 20 µL |
Table 2: Key Spectral Benchmarks for Structural Validation
| Technique | Expected Data | Source |
|---|---|---|
| <sup>31</sup>P NMR | δ ~20-25 ppm (phosphonate resonance) | |
| HRMS | m/z 316.350 (C21H16O3) | (analogous compound) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
